molecular formula C26H24N8O2 B611992 Tucatinib CAS No. 937263-43-9

Tucatinib

Número de catálogo B611992
Número CAS: 937263-43-9
Peso molecular: 480.53
Clave InChI: SDEAXTCZPQIFQM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Tucatinib is a medication used in combination with trastuzumab and capecitabine to treat metastatic HER2-positive breast cancer (cancer that has already spread including the brain) or whose cancer cannot be removed by surgery in patients who have received one or more anti-HER2 breast cancer treatments .


Synthesis Analysis

Tucatinib has been synthesized through various methods. One such method involves three key intermediates. The first of these, 4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)-3-methylaniline, was prepared on a 100 g scale in 33% yield over five steps and 99% purity . Another method involves an addition-cyclization sequence that delivered aminoquinazoline .


Molecular Structure Analysis

The gross structural features of Tucatinib and its reactivity and wave function properties have been studied using computational simulations. Density functional theory was used to optimize the ground state geometry of the molecule .


Chemical Reactions Analysis

Tucatinib’s reactivity and wave function properties have been analyzed using computational simulations. Various intermolecular and intermolecular interactions are analyzed and reaction sites for attacking electrophiles and nucleophiles identified .


Physical And Chemical Properties Analysis

Tucatinib’s physical and chemical properties have been analyzed using computational simulations. It has good HOMO-LUMO values, which show good chemical parameters energy gap, ionization energy, electron affinity, global hardness, global softness, chemical potentials, electronegativity, electrophilicity index, and nucleophilicity index .

Aplicaciones Científicas De Investigación

Application in HER2-Positive Breast Cancer Treatment

Scientific Field

Oncology - Breast Cancer Therapy

Summary of Application

Tucatinib is a selective HER2 tyrosine kinase inhibitor used in combination with other agents to treat HER2-positive metastatic breast cancer. It has shown efficacy in improving survival outcomes, particularly in patients with brain metastases .

Methods of Application

Tucatinib is administered orally in combination with trastuzumab and capecitabine. The dosing regimen typically involves a continuous cycle of tucatinib intake, with specific dosages adjusted based on patient response and tolerance .

Results and Outcomes

Clinical trials have demonstrated that tucatinib, when combined with trastuzumab and capecitabine, significantly improves progression-free survival (PFS) and overall survival (OS) rates in patients with HER2-positive metastatic breast cancer, including those with brain metastases .

Application in Preclinical Models of Breast Cancer

Scientific Field

Preclinical Cancer Research

Summary of Application

In preclinical models, tucatinib has been combined with the antibody-drug conjugate T-DM1 to potentiate its activity against HER2-positive breast cancer cells and patient-derived xenograft (PDX) models .

Methods of Application

The combination therapy was tested in vitro using breast cancer cell lines and in vivo using PDX models. Tucatinib’s effect on HER2 internalization and catabolism was studied to understand its mechanism of action .

Results and Outcomes

The combination of tucatinib and T-DM1 showed synergistic cytotoxic responses and improved antitumor activity in vivo. It also resulted in enhanced HER2 pathway inhibition, decreased proliferation, and increased apoptosis in the PDX models .

Application in Brain Metastasis Models

Scientific Field

Neuro-Oncology

Summary of Application

Tucatinib has been evaluated for its ability to penetrate the blood-brain barrier and inhibit tumor growth in xenograft models of brain metastasis originating from HER2-positive breast cancer .

Methods of Application

Intracranial tumor tissues were treated with tucatinib to assess its distribution and efficacy in the brain environment. The study involved monitoring tumor growth and survival outcomes in the animal models .

Results and Outcomes

Tucatinib demonstrated the capability to penetrate intracranial tumor tissues, effectively inhibiting tumor growth and improving survival in the xenograft model of brain metastasis .

Application in Combination Therapies

Scientific Field

Pharmacology and Drug Development

Summary of Application

Tucatinib is being explored for use in combination with immunotherapy and chemotherapeutic agents for advanced-stage/metastatic HER2-positive breast cancer treatment .

Methods of Application

Clinical trials are investigating the efficacy of tucatinib in combination with various immunotherapies and chemotherapies. The focus is on determining the optimal combination and dosing to maximize patient outcomes .

Results and Outcomes

Recent approvals by regulatory agencies like the FDA highlight the promising potential of tucatinib-based combination therapies in treating advanced-stage/metastatic HER2-positive breast cancer .

Application in Solid Tumors Beyond Breast Cancer

Scientific Field

Oncology - Solid Tumors

Summary of Application

Tucatinib is being studied for its efficacy in treating HER2-positive solid tumors other than breast cancer, such as colorectal cancer .

Methods of Application

The application involves clinical trials where tucatinib is tested against various solid tumors with HER2 overexpression. The trials aim to evaluate the drug’s safety, tolerability, and efficacy in these new contexts .

Results and Outcomes

While still in the research phase, tucatinib shows promise in expanding its therapeutic applications to other types of solid tumors with HER2 overexpression .

Application in Pharmacokinetic Studies

Scientific Field

Clinical Pharmacology

Summary of Application

Tucatinib’s pharmacokinetics, including absorption, distribution, metabolism, and excretion, are being studied to optimize dosing and improve therapeutic outcomes .

Methods of Application

Population pharmacokinetic modeling approaches are used to analyze tucatinib in healthy subjects and patients. These studies help identify patient characteristics that may influence drug pharmacokinetics .

Results and Outcomes

Pharmacokinetic studies have provided insights into the inter-individual variability of tucatinib’s pharmacokinetic profiles, which can inform personalized dosing strategies to enhance its therapeutic efficacy .

Application in Advanced HER2-Positive Breast Cancer

Scientific Field

Oncology - Advanced Breast Cancer Treatment

Summary of Application

Tucatinib is used to treat advanced HER2-positive breast cancer in patients who have already undergone two or more treatments for this subtype of breast cancer .

Methods of Application

Tucatinib is administered orally, typically twice a day, with or without food. It is often given in combination with the chemotherapy drug capecitabine and the cancer drug trastuzumab .

Results and Outcomes

The use of Tucatinib in this setting aims to block the HER2 protein on cancer cells, which stops the cells from dividing and growing, thereby managing the disease and improving patient outcomes .

Application in Combination with Trastuzumab and Capecitabine

Scientific Field

Pharmacotherapy - Combination Drug Therapy

Summary of Application

Tucatinib is part of a combination therapy with trastuzumab and capecitabine, which is used to treat breast cancer and may sometimes be used for other cancers .

Methods of Application

This combination therapy is administered under close supervision, with regular blood tests to monitor the patient’s response and the treatment’s impact on liver and kidney function .

Results and Outcomes

The combination has been recommended by health authorities like NICE, following evidence from clinical trials demonstrating its efficacy in previously treated patients with HER2-positive locally advanced or metastatic breast cancer .

Application in Regulatory Approvals

Scientific Field

Regulatory Science

Summary of Application

Tucatinib has received approval from regulatory agencies such as the FDA for use in combination with trastuzumab and capecitabine for adult patients with advanced unresectable or metastatic HER2-positive breast cancer, including those with brain metastases .

Methods of Application

The approval process involved reviewing clinical trial data, such as the HER2CLIMB trial, which demonstrated the efficacy of tucatinib in the specified patient population .

Results and Outcomes

The approval signifies the drug’s potential in improving survival outcomes for patients with HER2-positive metastatic breast cancer who have received prior anti-HER2-based regimens .

Application in Preclinical Models of HER2-Positive Breast Cancer

Scientific Field

Preclinical Research

Summary of Application

Tucatinib has shown potential in enhancing the activity of T-DM1 in preclinical models of HER2-positive breast cancer, suggesting its use in combination with other HER2-targeting agents .

Methods of Application

The activity of tucatinib was characterized in combination with T-DM1 in preclinical models, including cell lines and patient-derived xenograft models .

Results and Outcomes

The combination demonstrated improved antitumor activity in vivo, including in models refractory to T-DM1 single-agent activity, supporting clinical studies of the combination .

Application in Clinical Settings of HER2-Positive Breast Cancer

Scientific Field

Clinical Oncology

Summary of Application

Recent updates on the efficacy of tucatinib-based therapeutic approaches have been highlighted in experimental models and clinical settings of HER2-positive breast cancer .

Methods of Application

Clinical studies and reviews have focused on the efficacy of tucatinib in combination with immunotherapy and/or chemotherapeutic agents for treating advanced-stage/metastatic HER2-positive breast cancer .

Results and Outcomes

The findings suggest that tucatinib-based therapies can provide positive clinical outcomes for patients with advanced disease and in neoadjuvant settings, addressing the challenge of resistance mechanisms to HER2-targeted therapies .

Application in Pharmacokinetic Modeling

Scientific Field

Clinical Pharmacokinetics

Summary of Application

Tucatinib’s pharmacokinetic properties are being studied to optimize dosing and improve therapeutic outcomes, particularly in healthy subjects and patients .

Methods of Application

Population pharmacokinetic modeling approaches are used to analyze tucatinib’s absorption, distribution, metabolism, and excretion, identifying patient characteristics that may influence drug pharmacokinetics .

Results and Outcomes

These studies have provided insights into the inter-individual variability of tucatinib’s pharmacokinetic profiles, informing personalized dosing strategies to enhance therapeutic efficacy .

Safety And Hazards

Tucatinib may cause harm if swallowed. It may cause serious eye irritation and is suspected of damaging fertility or the unborn child. It may cause damage to organs and may cause damage to organs through prolonged or repeated exposure . It should be avoided inhalation, contact with eyes and skin. Avoid dust and aerosol formation .

Direcciones Futuras

Tucatinib has shown promise in the treatment of HER2-positive cancers and has significant combined activity with approved and novel breast cancer–targeted therapies . Further clinical investigations of Tucatinib as a combination partner for other novel and approved targeted therapies for HER2-driven malignancies are supported .

Propiedades

IUPAC Name

6-N-(4,4-dimethyl-5H-1,3-oxazol-2-yl)-4-N-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]quinazoline-4,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N8O2/c1-16-10-17(5-7-22(16)36-19-8-9-34-23(12-19)28-15-30-34)31-24-20-11-18(4-6-21(20)27-14-29-24)32-25-33-26(2,3)13-35-25/h4-12,14-15H,13H2,1-3H3,(H,32,33)(H,27,29,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDEAXTCZPQIFQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC2=NC=NC3=C2C=C(C=C3)NC4=NC(CO4)(C)C)OC5=CC6=NC=NN6C=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601027958
Record name Tucatinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601027958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

480.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mutations in the HER-2 gene are observed in some types of breast carcinoma. Tucatinib inhibits the tyrosine kinase enzyme of the HER-2 gene. Mutations of tyrosine kinase in the HER-2 gene lead to cascade effects of increased cell signaling and proliferation, resulting in malignancy. Results of in vitro studies show that tucatinib inhibits the phosphorylation of both HER-2 and HER-3, leading to downstream changes in MAPK and AKT signaling and cell proliferation. Anti-tumor activity occured in the cells that expressed HER-2. In vivo, tucatinib has been shown to inhibit HER-2 expressing tumors, likely by the same mechanism.
Record name Tucatinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11652
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Tucatinib

CAS RN

937263-43-9
Record name N6-(4,5-Dihydro-4,4-dimethyl-2-oxazolyl)-N4-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]-4,6-quinazolinediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=937263-43-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tucatinib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0937263439
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tucatinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11652
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tucatinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601027958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TUCATINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/234248D0HH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

N4-(4-([1,2,4]Triazolo[1,5-a]pyridin-7-yloxy)-3-methylphenyl)-N6-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)quinazoline-4,6-diamine was synthesized from 1-(4-((4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)-3-methylphenyl)amino)quinazolin-6-yl)-3-(1-hydroxy-2-methylpropan-2-yl)thiourea (322 g) in THF (3 L) at 0° C. Water (10 L) was added, and the solution was allowed to stir for 1 hour, at which point the material oiled out. The organics were then extracted into ethyl acetate (3×5000 mL), combined and washed with water (2×5000 mL) and brine (2×5000 mL). The organics were dried by rotoevaporation, and the material was concentrated to an oil. The oil was observed to solidify at room temperature to yield Form E.

Synthesis routes and methods II

Procedure details

The synthesis of N4-(4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)-3-methylphenyl)-N6-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)quinazoline-4,6-diamine is described in WO 2007/059257. Generally, N4-(4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)-3-methylphenyl)-N6-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)quinazoline-4,6-diamine may be prepared by coupling (E)-N′-(2-cyano-4-(3-(1-hydroxy-2-methylpropan-2-yl)thioureido)phenyl)-N,N-dimethylformimidamide with 4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)-3-methylaniline in isopropyl acetate:acetic acid (65:35 v/v) at 45° C. to yield 1-(4-((4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)-3-methylphenyl)amino)quinazolin-6-yl)-3-(1-hydroxy-2-methylpropan-2-yl)thiourea. The 1-(4-((4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)-3-methylphenyl)amino)quinazolin-6-yl)-3-(1-hydroxy-2-methylpropan-2-yl)thiourea may then be agitated in tetrahydrofuran under basic conditions (2.5N NaOH), followed by the addition of p-toluenesulfonyl chloride. Water may then be charged to yield N4-(4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)-3-methylphenyl)-N6-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)quinazoline-4,6-diamine as a mixture of polymorphs (generally a mixture containing one or more of Form C, Form G hemi-THF, Form G mono-THF, Form M or Form P). The final crystallizations or isolations will determine the polymorphic form, which are further detailed in the Examples section.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Citations

For This Compound
4,160
Citations
RK Murthy, S Loi, A Okines, E Paplomata… - … England Journal of …, 2020 - Mass Medical Soc
… at 1 year was 24.9% in the tucatinib-combination group and 0% in … Common adverse events in the tucatinib group included … were more common in the tucatinib-combination group than …
Number of citations: 936 www.nejm.org
T Stinchcombe, BJ Monk, AFC Okines, PR Pohlmann… - 2021 - ascopubs.org
TPS3151 Background: Tucatinib (TUC) is a highly selective HER2-directed TKI approved in combination with trastuzumab (Tras) and capecitabine (Cape) for HER2 overexpressed/…
Number of citations: 3 ascopubs.org
MD Galsky, J Ramos, Q Tan, EY Yu - 2022 - ascopubs.org
… , tucatinib + trastuzumab warrants further evaluation. SGNTUC-019 (NCT04579380) is a multi-cohort, open-label, international Phase 2 study evaluating tucatinib + … receive tucatinib 300 …
Number of citations: 1 ascopubs.org
R Murthy, VF Borges, A Conlin, J Chaves… - The lancet …, 2018 - thelancet.com
… The results of this study build upon previously published clinical data of tucatinib as a single agent, and confirm that the combination of tucatinib with capecitabine and trastuzumab has …
Number of citations: 170 www.thelancet.com
B Monk, F **, J Ramos, Q Tan… - Gynecologic …, 2023 - gynecologiconcology-online.net
… Tucatinib, a highly selective human epidermal growth factor … Tucatinib is being further investigated in combination with … , dual targeting with tucatinib and trastuzumab showed superior …
J Strickler, A Cercek, S Siena, T André… - Annals of …, 2022 - annalsofoncology.org
… The trial initially consisted of a single cohort (Cohort A) to be treated with tucatinib (300 mg … 4: 3 to receive tucatinib+ trastuzumab (Cohort B) or tucatinib monotherapy (Cohort C). The …
Number of citations: 24 www.annalsofoncology.org
EY Yu, F **, J Ramos, Q Tan, MD Galsky - 2023 - ascopubs.org
… tucatinib plus trastuzumab warrants further evaluation. SGNTUC-019 (NCT04579380) is a multi-cohort, open-label, phase 2 study evaluating tucatinib … Patients will receive tucatinib 300 …
Number of citations: 0 ascopubs.org
S Peterson, R Rosler, K Klucher - Cancer Research, 2020 - AACR
… tucatinib alone and in combination with trastuzumab in multiple HER2 mutant driven PDX models. Tucatinib … point mutations and the potency of tucatinib was evaluated in each of these …
Number of citations: 2 aacrjournals.org
M Shah, S Wedam, J Cheng, MH Fiero, H **a, F Li… - Clinical Cancer …, 2021 - AACR
… On April 17, 2020, the FDA approved tucatinib in combination with trastuzumab and … to receive tucatinib or placebo with trastuzumab and capecitabine. Tucatinib demonstrated efficacy …
Number of citations: 46 aacrjournals.org
EY Yu, V Kang, LN Walker, MD Galsky - 2021 - ascopubs.org
TPS499 Background: Tucatinib (TUC), a highly selective HER2-directed TKI recently approved for HER2 overexpressed/amplified (HER2+) metastatic breast cancer, is being developed …
Number of citations: 2 ascopubs.org

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.